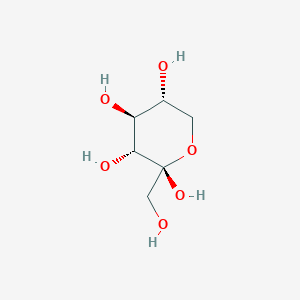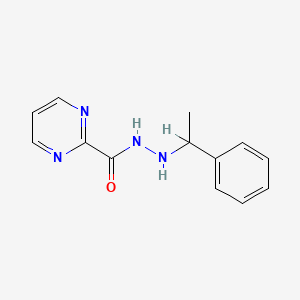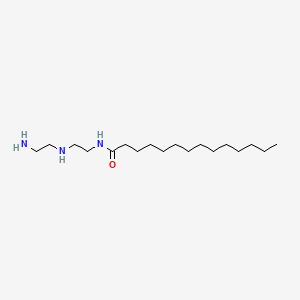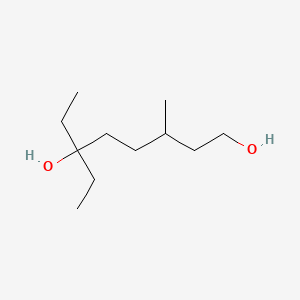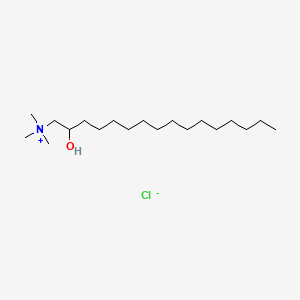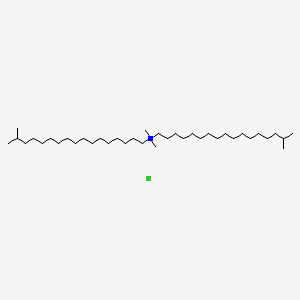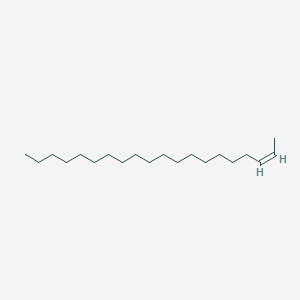![molecular formula C9H18Cl2N2NaO5PS2 B12665644 sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate is a complex chemical compound with significant applications in the medical and pharmaceutical fields. It is known for its antioxidant and detoxifying properties, making it valuable in various therapeutic contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate involves multiple steps. The primary synthetic route includes the reaction of 2-chloroethylamine with phosphorus oxychloride to form an intermediate, which is then reacted with sodium 2-sulfanylethanesulfonate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as crystallization or distillation to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into various reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly with alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced sulfur compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a protective agent against oxidative stress in biological systems.
Industry: It is employed in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. In the context of chemotherapy, it binds to and detoxifies harmful metabolites, reducing the side effects of chemotherapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-chloroethanesulfonate: Similar in structure but lacks the antioxidant properties.
Sodium 2-mercaptoethanesulfonate:
Uniqueness
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate is unique due to its dual functionality as both an antioxidant and a detoxifying agent. This makes it particularly valuable in medical applications where both properties are beneficial .
Propiedades
Fórmula molecular |
C9H18Cl2N2NaO5PS2 |
|---|---|
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate |
InChI |
InChI=1S/C7H13Cl2N2O2P.C2H6O3S2.Na/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14;3-7(4,5)2-1-6;/h4H,1-3,5-7H2;6H,1-2H2,(H,3,4,5);/q;;+1/p-1/b10-4+;; |
Clave InChI |
JBADZZYDUTXNCJ-JPRUNYMKSA-M |
SMILES isomérico |
C1CN(P(=O)(OC1)/N=C/CCl)CCCl.C(CS(=O)(=O)[O-])S.[Na+] |
SMILES canónico |
C1CN(P(=O)(OC1)N=CCCl)CCCl.C(CS(=O)(=O)[O-])S.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



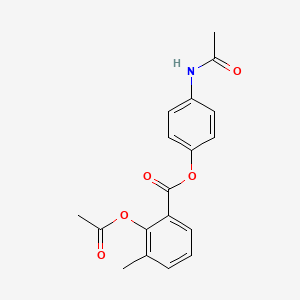

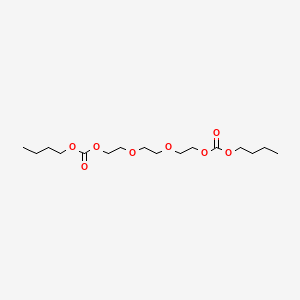
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
